Fmoc-D-Thi-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

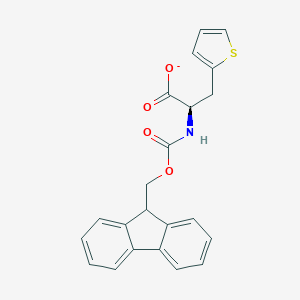

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c24-21(25)20(12-14-6-5-11-28-14)23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBMQFMUHRNKTG-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CS4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Thi-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Thi-OH, a non-proteinogenic amino acid derivative crucial for advanced peptide synthesis and drug discovery. It details its chemical properties, applications, and the methodologies for its incorporation into peptide chains.

Core Properties of this compound

This compound, also known as Fmoc-D-2-thienylalanine, is a key building block in peptide chemistry.[1][2] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for Fmoc-based solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid can enhance the proteolytic stability of the resulting peptides, a desirable characteristic for therapeutic applications.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C22H19NO4S | [1][2][5] |

| Molecular Weight | 393.46 g/mol | [1][2] |

| Appearance | White to slight yellow to beige powder | |

| Melting Point | 169 °C | |

| CAS Number | 201532-42-5 | [2] |

Applications in Peptide Synthesis

The primary application of this compound is as a building block for the introduction of D-thienylalanine residues into peptide sequences using Fmoc solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid can confer unique properties to peptides, such as increased resistance to enzymatic degradation.[3][4] One notable application is in the synthesis of peptide analogues with thrombin inhibitory activity.[1] The thienyl side chain offers a distinct chemical scaffold that can be explored for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual incorporation of this compound into a growing peptide chain on a solid support.

Materials and Reagents:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, and Isopropanol (IPA)

-

Cleavage cocktail: e.g., Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

Protocol:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating it with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.

-

Washing: The resin is thoroughly washed with DMF, IPA, and DCM to remove residual piperidine and by-products.

-

Amino Acid Activation: In a separate vial, this compound (typically 3-5 equivalents relative to the resin substitution) is pre-activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Coupling: The activated this compound solution is added to the deprotected peptide-resin. The reaction is agitated at room temperature for 1-2 hours.

-

Washing: The resin is washed with DMF, DCM, and IPA to remove excess reagents and by-products.

-

Coupling Confirmation: A qualitative test, such as the Kaiser test, can be performed to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.

-

Chain Elongation: Steps 2-7 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin and all side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/Water).

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the utilization of this compound.

Figure 1: General workflow for the incorporation of this compound in solid-phase peptide synthesis.

Figure 2: Simplified mechanism of Fmoc group removal using piperidine.

References

Fmoc-D-Thienylalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Key Unnatural Amino Acid in Modern Peptide Science

Introduction

Fmoc-D-Thienylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. As a derivative of D-alanine, it incorporates a thienyl group, a five-membered aromatic ring containing a sulfur atom. This unique structural feature imparts distinct physicochemical properties that are advantageous in the design of novel peptide-based therapeutics. The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a cornerstone for solid-phase peptide synthesis (SPPS), allowing for the controlled and sequential assembly of complex peptide chains. This guide provides a detailed overview of the physical and chemical properties of Fmoc-D-Thienylalanine, its synthesis and purification, and its applications, particularly in the development of thrombin inhibitors and its potential in neurological drug discovery.

Physicochemical Properties

The distinct characteristics of Fmoc-D-Thienylalanine are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₁₉NO₄S | [1] |

| Molecular Weight | 393.46 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 169 °C | [1] |

| Density | 1.343 ± 0.06 g/cm³ (20 °C, 760 Torr) | [1] |

| Boiling Point | 623.4 °C at 760 mmHg | [1] |

| Flash Point | 330.8 °C | [1] |

| pKa | 3.59 ± 0.10 (Predicted) | [1] |

| Optical Rotation | (+) | [2] |

| Solubility | Good to excellent in NMP and DMF; Limited in DCM | [3][4] |

Experimental Protocols

Synthesis of Fmoc-D-Thienylalanine

The synthesis of Fmoc-D-Thienylalanine is typically achieved by the reaction of D-Thienylalanine with an Fmoc-donating reagent under basic conditions. A representative protocol is as follows:

-

Dissolution of Amino Acid: D-Thienylalanine is dissolved in a suitable aqueous basic solution, such as 10% aqueous sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

Addition of Fmoc Reagent: N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is added portion-wise to the stirred amino acid solution at 0°C. Fmoc-OSu is generally preferred over Fmoc-Cl due to its higher stability and reduced side-product formation.

-

Reaction: The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature, stirring overnight to ensure complete reaction.

-

Work-up: The reaction mixture is diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu and byproducts. The aqueous layer is then acidified to a pH of approximately 2 with cold 1 M HCl, leading to the precipitation of the Fmoc-protected amino acid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-D-Thienylalanine.

Purification and Characterization

Purity of the synthesized Fmoc-D-Thienylalanine is crucial for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common eluent system.

-

Detection: UV detection at 210-220 nm.

-

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the fluorenyl group (typically in the aromatic region, ~7.3-7.8 ppm), the alpha-proton of the amino acid, the beta-protons adjacent to the thienyl ring, and the protons of the thienyl ring itself.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons, the aromatic carbons of the fluorenyl and thienyl groups, and the aliphatic carbons of the amino acid backbone.

-

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Thienylalanine

Fmoc-D-Thienylalanine is readily incorporated into peptide sequences using standard Fmoc-SPPS protocols.

-

Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the Fmoc-adduct.

-

Amino Acid Coupling: In a separate vessel, Fmoc-D-Thienylalanine is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.

-

Washing: The resin is washed again with DMF to remove unreacted reagents.

-

Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Applications in Drug Discovery

Thrombin Inhibitors

Fmoc-D-Thienylalanine is a valuable building block for the synthesis of peptide-based thrombin inhibitors.[5] Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot.[6][7] Direct thrombin inhibitors (DTIs) bind directly to the active site of thrombin, blocking its enzymatic activity and preventing clot formation.[7][8] The incorporation of unnatural amino acids like D-Thienylalanine can enhance the stability, selectivity, and potency of these inhibitors.

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. A simplified representation of this cascade, highlighting the central role of thrombin and the point of intervention for direct thrombin inhibitors, is shown below.

Simplified Coagulation Cascade and Mechanism of Direct Thrombin Inhibitors.

Potential in Neurological Drug Development

The use of unnatural amino acids is a growing strategy in the development of therapeutics for neurological disorders.[9][10] Peptides are crucial signaling molecules in the nervous system, but their therapeutic use is often limited by poor metabolic stability and inability to cross the blood-brain barrier. The incorporation of unnatural amino acids like D-Thienylalanine can address these limitations. The D-configuration enhances resistance to proteolysis, and the lipophilic thienyl side chain can improve membrane permeability. These modifications can lead to peptide-based drugs with improved pharmacokinetic profiles and better efficacy for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10][11]

Logical Flow of Unnatural Amino Acid Application in Neurological Drug Design.

Conclusion

Fmoc-D-Thienylalanine is a versatile and valuable building block in modern peptide chemistry. Its unique combination of a D-amino acid scaffold, a functional thienyl side chain, and the essential Fmoc protecting group provides a powerful tool for the design and synthesis of novel peptide-based therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of Fmoc-D-Thienylalanine in their work. As the demand for more stable and effective peptide drugs continues to grow, the importance of specialized amino acids like Fmoc-D-Thienylalanine in advancing the frontiers of medicine is undeniable.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Search Results [beilstein-journals.org]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. A Novel Peptide Driving Neurodegeneration Appears Exclusively Linked to the α7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thrombin - Wikipedia [en.wikipedia.org]

- 7. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]

- 8. fiveable.me [fiveable.me]

- 9. Peptides in Neurology: What Are They, and Can They Really Help Me Think, Feel, and Heal Better? | Adult and Child Neurology & Epileptology located in Areas of New York, New Jersey and Florida | Complete Neurological Care [completeneurologicalcare.com]

- 10. Modified neural peptides as a potent therapy for neurodegenerative diseases - Browse Articles - Conditioning Medicine [conditionmed.org]

- 11. Use of Peptides for the Management of Alzheimer’s Disease: Diagnosis and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Thi-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Fmoc-D-2-thienylalanine (Fmoc-D-Thi-OH), a non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery and development. This document details the multi-step synthesis, including the preparation of the racemic precursor, enzymatic resolution to obtain the desired D-enantiomer, and the final N-Fmoc protection. Furthermore, it outlines robust purification and characterization methodologies to ensure the high purity required for solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Analytical Data

This compound is a standard building block for the introduction of D-thienylalanine residues in peptide synthesis. The physicochemical and analytical data for this compound are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₂₂H₁₉NO₄S | [1] |

| Molecular Weight | 393.46 g/mol | [1] |

| CAS Number | 201532-42-5 | [1] |

| Appearance | White to off-white powder | |

| Melting Point | 169 °C | [1] |

| Purity (TLC) | ≥98% | [1] |

| Purity (HPLC) | ≥98.0% | [1] |

| Enantiomeric Purity | ≥99.0% | |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.8 (s, 1H), 7.89 (d, J=7.5 Hz, 2H), 7.72 (d, J=7.5 Hz, 2H), 7.42 (t, J=7.4 Hz, 2H), 7.33 (t, J=7.4 Hz, 2H), 7.20 (d, J=7.9 Hz, 1H), 7.15 (dd, J=5.0, 1.2 Hz, 1H), 6.93 (dd, J=5.0, 3.5 Hz, 1H), 6.88 (d, J=3.4 Hz, 1H), 4.30-4.15 (m, 4H), 3.29 (dd, J=14.8, 4.1 Hz, 1H), 3.15 (dd, J=14.8, 9.2 Hz, 1H) | |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 173.2, 156.1, 143.8, 140.7, 139.8, 127.6, 127.0, 126.8, 125.9, 125.3, 124.7, 120.1, 65.7, 55.4, 46.6, 36.5 | |

| Mass Spectrometry (ESI-) | [M-H]⁻ calculated for C₂₂H₁₈NO₄S⁻: 392.10; found: 392.10 |

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the synthesis of the racemic amino acid, DL-2-thienylalanine. This is followed by N-acetylation and subsequent enzymatic kinetic resolution to isolate the N-acetyl-D-enantiomer. The D-amino acid is then obtained by deacetylation and finally protected with the Fmoc group.

Experimental Protocols

Synthesis of DL-2-Thienylalanine

The synthesis of the racemic precursor, DL-2-thienylalanine, can be achieved via the Erlenmeyer azlactone synthesis.

Materials:

-

2-Thiophenecarboxaldehyde

-

Hippuric acid

-

Acetic anhydride

-

Sodium acetate

-

Red phosphorus

-

Hydriodic acid (57%)

Procedure:

-

A mixture of 2-thiophenecarboxaldehyde, hippuric acid, acetic anhydride, and sodium acetate is heated to reflux to form the azlactone.

-

The resulting azlactone is then hydrolyzed and reduced using red phosphorus and hydriodic acid to yield DL-2-thienylalanine.

-

The crude product is isolated by filtration and washed.

Enzymatic Resolution of DL-2-Thienylalanine

The separation of the D- and L-enantiomers is achieved through enzymatic kinetic resolution of the N-acetylated racemic mixture.

Materials:

-

DL-2-Thienylalanine

-

Acetic anhydride

-

Acylase I from Aspergillus melleus

-

Lithium hydroxide

Procedure:

-

N-Acetylation: DL-2-Thienylalanine is acetylated using acetic anhydride under basic conditions to yield N-acetyl-DL-2-thienylalanine.

-

Enzymatic Hydrolysis: The N-acetyl-DL-2-thienylalanine is dissolved in water, and the pH is adjusted to 7.0 with lithium hydroxide. Acylase I is added, and the mixture is incubated. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.

-

Separation: The resulting mixture contains L-2-thienylalanine and N-acetyl-D-2-thienylalanine. The pH is adjusted to 5, and the mixture is cooled to precipitate the L-amino acid. The filtrate containing the N-acetyl-D-amino acid is collected.

-

Deacetylation: The N-acetyl-D-2-thienylalanine is hydrolyzed with a dilute acid to yield D-2-thienylalanine.

N-Fmoc Protection of D-2-Thienylalanine

The purified D-2-thienylalanine is protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

-

D-2-Thienylalanine

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

D-2-Thienylalanine is dissolved in an aqueous solution of sodium carbonate.

-

A solution of Fmoc-Cl in dioxane is added dropwise to the amino acid solution at 0-5°C with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is diluted with water and washed with diethyl ether to remove impurities.

-

The aqueous layer is acidified to pH 2-3 with dilute HCl, leading to the precipitation of the Fmoc-protected amino acid.

-

The crude this compound is extracted with ethyl acetate, and the organic layer is dried and concentrated.[2]

Purification Protocol

Purification of the crude this compound is critical to ensure its suitability for peptide synthesis. A combination of crystallization and, if necessary, preparative HPLC is recommended.

Crystallization

Solvent System:

-

Ethyl acetate and hexane

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to promote crystal formation.

-

Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative reverse-phase HPLC can be employed.

Typical Conditions:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 254 nm and 280 nm.

Procedure:

-

Dissolve the crystallized this compound in a minimal amount of the initial mobile phase.

-

Inject the solution onto the preparative HPLC column.

-

Collect the fractions corresponding to the main peak.

-

Combine the pure fractions and remove the solvents by lyophilization.

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical dependencies and decision points in the synthesis and purification process.

References

Fmoc-D-Thi-OH: A Comprehensive Technical Guide for Researchers

CAS Number: 201532-42-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Fmoc-D-Thi-OH (N-α-Fmoc-β-(2-thienyl)-D-alanine). This non-canonical amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics and research tools.

Physicochemical Properties

This compound is a white to off-white powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 201532-42-5 | |

| Molecular Formula | C₂₂H₁₉NO₄S | |

| Molecular Weight | 393.46 g/mol | |

| Melting Point | 169 °C | [1] |

| Appearance | White to slight yellow to beige powder | |

| Purity (HPLC) | ≥ 98.0% | |

| Enantiomeric Purity | ≥ 99.0% | |

| Storage | Keep in a dark place, sealed in dry conditions, and store in a freezer under -20°C. | [1] |

Core Applications in Research and Drug Development

The incorporation of D-amino acids, such as D-thienylalanine, into peptide sequences is a widely employed strategy in drug design to enhance peptide stability against enzymatic degradation, thereby prolonging their in-vivo half-life. The thienyl side chain, an isostere of the phenyl group in phenylalanine, can also modulate the biological activity and binding affinity of peptides to their targets.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following sections provide a detailed, generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. It is important to note that specific reaction times and reagent quantities may need to be optimized depending on the specific peptide sequence and the scale of the synthesis.

Resin Preparation and Swelling

-

Resin Selection : Choose an appropriate resin based on the desired C-terminal functionality of the peptide (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Swelling : Place the desired amount of resin in a reaction vessel. Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and allow the resin to swell for at least one hour to ensure optimal reaction kinetics.[2]

Fmoc Deprotection

-

Initial Wash : After swelling, wash the resin multiple times with the synthesis solvent (e.g., DMF).

-

Deprotection Solution : Treat the resin with a 20% solution of piperidine in DMF. This is a common reagent for the removal of the Fmoc protecting group.[2]

-

Reaction Time : Agitate the resin with the deprotection solution for a specified period, typically ranging from 5 to 20 minutes. The reaction progress can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.

-

Washing : Thoroughly wash the resin with the synthesis solvent to remove the deprotection reagent and byproducts.

Amino Acid Coupling

The coupling of this compound, or any Fmoc-protected amino acid, involves the activation of its carboxylic acid group to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide chain.

-

Activation Mixture : In a separate vial, dissolve this compound and a coupling agent in an appropriate solvent (e.g., DMF). Commonly used coupling agents include:

-

HBTU/HATU : O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. These are highly efficient coupling reagents.[3]

-

DIC/HOBt : N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole. This is a classic and cost-effective coupling cocktail.[3]

-

-

Base Addition : Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture. The base is crucial for the activation process.[3]

-

Pre-activation : Allow the mixture to pre-activate for a few minutes before adding it to the deprotected resin.

-

Coupling Reaction : Add the activated amino acid solution to the resin and agitate the mixture. Coupling times can vary from 30 minutes to several hours.

-

Monitoring : The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), which detects the presence of free primary amines. A negative test indicates a complete reaction.[4]

-

Washing : After a successful coupling, thoroughly wash the resin with the synthesis solvent.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed.

-

Final Fmoc Removal : Perform a final Fmoc deprotection step as described above.

-

Resin Washing and Drying : Wash the resin extensively with a volatile solvent like DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cleavage cocktail is "Reagent K," which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[5] The specific composition can be adjusted based on the amino acid composition of the peptide. For instance, scavengers like triisopropylsilane (TIS) are often included to prevent side reactions with sensitive residues.[6]

-

Cleavage Reaction : Treat the dried peptide-resin with the cleavage cocktail for 1-3 hours at room temperature.[6]

-

Peptide Precipitation : Filter the resin and precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation : Collect the precipitated peptide by centrifugation, wash it with cold ether, and dry it under vacuum.

Purification and Analysis

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column : A C18 column is commonly used for peptide purification.[7][8]

-

Mobile Phases : A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (typically 0.1%), is used to elute the peptide.[8]

-

Detection : The peptide is detected by monitoring the UV absorbance at 210-220 nm.[7]

-

Fraction Collection and Analysis : Fractions are collected and analyzed for purity by analytical RP-HPLC and for identity by mass spectrometry.

-

Lyophilization : Pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.[8]

Experimental Workflows and Signaling Pathways

While specific signaling pathways directly modulated by D-thienylalanine-containing peptides are not extensively documented in publicly available literature, the general workflow for synthesizing and evaluating such a peptide can be conceptualized. Furthermore, based on the known biological activities of other D-amino acid-containing antimicrobial peptides, a hypothetical mechanism of action can be proposed.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and preliminary biological evaluation of a peptide incorporating this compound.

Caption: A generalized workflow for the synthesis and evaluation of a D-thienylalanine-containing peptide.

Hypothetical Signaling Pathway for an Antimicrobial Peptide

Many antimicrobial peptides exert their effect by disrupting the bacterial cell membrane. The incorporation of D-amino acids can enhance this activity by increasing resistance to bacterial proteases. The following diagram illustrates a hypothetical mechanism of action for a D-thienylalanine-containing antimicrobial peptide.

Caption: A hypothetical pathway for the antimicrobial action of a D-thienylalanine-containing peptide.

References

A Technical Guide to Fmoc-D-Thi-OH: Suppliers, Pricing, and Application in Solid-Phase Peptide Synthesis

For researchers and professionals in drug development and peptide chemistry, N-α-Fmoc-D-2-thienylalanine (Fmoc-D-Thi-OH) is a valuable non-canonical amino acid. Its incorporation into peptide chains can introduce unique structural and functional properties, making it a subject of interest in the design of novel therapeutics. This guide provides an in-depth overview of commercially available this compound, including supplier information and pricing, alongside a detailed, representative protocol for its use in solid-phase peptide synthesis (SPPS).

Suppliers and Pricing

The availability and cost of this compound can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of supplier information for research-grade this compound. Prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Quantity | Price (USD) |

| Sigma-Aldrich (Merck) | This compound Novabiochem® | 201532-42-5 | 393.46 | ≥98.0% (HPLC) | 5 g | $552.00 (List Price: $736.00)[1] |

| MedChemExpress | This compound (Fmoc-D-2-Thienylalanine) | 201532-42-5 | 393.46 | Not specified | Inquire for pricing | Inquire for pricing[2] |

| AAPPTec | Fmoc-Thi-OH | 130309-35-2 | 393.5 | Not specified | 5 g | From $160.00[3] |

| Chem-Impex | Fmoc-D-thiaproline | 198545-89-0 | 355.4 | ≥ 99% (HPLC) | Inquire for pricing | Inquire for pricing[4] |

Note: Some suppliers may list similar but distinct compounds, such as Fmoc-Thi-OH (the L-isomer) or Fmoc-D-thiaproline.[3][4] Researchers should carefully verify the stereochemistry and structure before purchase. Bulk quantities are often available upon request and may offer a significant price reduction per unit.

Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual solid-phase synthesis of a peptide containing a D-2-thienylalanine residue using Fmoc chemistry. This protocol is based on established general methods for Fmoc-SPPS and can be adapted for automated synthesizers.[1][5]

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Water, deionized

-

Diethyl ether, anhydrous

-

Solid-phase synthesis vessel

-

Shaker or rocker

Protocol Steps

-

Resin Swelling:

-

Place the desired amount of resin in a solid-phase synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.[4]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.[5]

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of an activating agent (e.g., OxymaPure®) in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

After successful coupling, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the deprotected peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The composition may need to be adjusted based on the specific amino acids in the peptide sequence.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow and Pathway Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows in Fmoc-SPPS.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. peptide.com [peptide.com]

- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

A Technical Guide to Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (Uaas) into peptides represents a transformative strategy in peptide chemistry and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance proteolytic stability, modulate biological activity, and create peptides with tailored pharmacokinetic and pharmacodynamic profiles.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core methodologies for introducing Uaas into peptides, presents quantitative data on their impact, details key experimental protocols, and visualizes essential workflows and biological pathways.

The use of Uaas offers a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor stability and limited oral bioavailability.[2][4] By strategically replacing specific amino acids with their unnatural counterparts, scientists can engineer peptides with enhanced therapeutic potential.[5] This includes the introduction of D-amino acids to increase resistance to proteolysis, N-methylated amino acids to improve membrane permeability, and various other modifications to fine-tune receptor binding and signaling.[2][6]

This guide will delve into the three primary methods for incorporating Uaas: Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and in vivo incorporation using engineered orthogonal tRNA-synthetase pairs. Each method offers distinct advantages and is suited for different research and development applications.

Methods of Incorporating Unnatural Amino Acids

The site-specific incorporation of unnatural amino acids into peptides can be achieved through several powerful techniques. The choice of method depends on factors such as the desired peptide length, the specific Uaa to be incorporated, and the required scale of synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and versatile method for chemically synthesizing peptides, including those containing Uaas.[7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[8][9] The key advantage of SPPS is the ability to use a large excess of reagents to drive reactions to completion, with easy removal of excess reagents and byproducts by simple filtration and washing.[7]

Two main strategies are employed in SPPS, based on the type of Nα-protecting group used for the amino acids:

-

Fmoc (9-fluorenylmethyloxycarbonyl) strategy: This is the most widely used method due to its milder deprotection conditions (using a base like piperidine).[8]

-

Boc (tert-butyloxycarbonyl) strategy: This classic method utilizes a strong acid (like trifluoroacetic acid) for deprotection.[10]

The incorporation of Uaas into a peptide sequence using SPPS follows the same fundamental steps as with natural amino acids. The Uaa, with its Nα-group and any reactive side chains protected, is activated and coupled to the free N-terminus of the growing peptide chain on the resin.[9]

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis of a Peptide Containing an Unnatural Amino acid:

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for the chemical synthesis of large peptides and small proteins by joining two unprotected peptide fragments.[11][12] This method is particularly useful for incorporating Uaas into larger biomolecules that are difficult to access by direct SPPS.[13]

The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue.[12][14] The ligation results in the formation of a native peptide bond at the ligation site.[11] Uaas can be incorporated into either of the peptide fragments during their initial synthesis by SPPS.

The NCL reaction proceeds in two steps:

-

Transthioesterification: The thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide, forming a new thioester intermediate.[12]

-

S-N Acyl Shift: A rapid, irreversible intramolecular S-to-N acyl shift occurs, resulting in the formation of a stable, native amide bond.[12]

Workflow for Native Chemical Ligation:

References

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unnatural amino acid technology for extending half-life - Profacgen [profacgen.com]

- 6. Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted? | MDPI [mdpi.com]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.uci.edu [chem.uci.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Native Chemical Ligation: A Boon to Peptide Chemistry | MDPI [mdpi.com]

- 12. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 13. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Thienylalanine Enigma: A Technical Guide to its Role in Peptide Structure and Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of natural amino acids with non-canonical counterparts is a cornerstone of modern peptide and protein engineering. Among these, thienylalanine, a heterocyclic analog of phenylalanine, has emerged as a powerful tool for modulating peptide structure, stability, and biological activity. This in-depth technical guide explores the multifaceted role of thienylalanine in peptide science. We will delve into the synthetic methodologies for its incorporation, provide detailed protocols for the structural and functional characterization of thienylalanine-containing peptides, and present quantitative data on its impact on peptide properties. Furthermore, this guide will illustrate key concepts with detailed diagrams of experimental workflows and signaling pathways, providing a comprehensive resource for researchers in peptide chemistry, structural biology, and drug discovery.

Introduction to Thienylalanine

Thienylalanine is an unnatural amino acid that replaces the phenyl ring of phenylalanine with a thiophene ring.[1] The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, imparts unique steric and electronic properties to the amino acid side chain.[2] There are two common isomers, 2-thienylalanine and 3-thienylalanine, depending on the point of attachment of the alanine side chain to the thiophene ring.

The incorporation of thienylalanine into a peptide sequence can lead to several advantageous modifications of its properties:

-

Enhanced Proteolytic Stability: The altered side chain can hinder recognition by proteases, thereby increasing the peptide's half-life in biological systems.

-

Modulation of Receptor Binding and Activity: The distinct electronic and steric profile of the thiophene ring can alter the peptide's interaction with its biological target, leading to changes in binding affinity and functional activity (agonist or antagonist).

-

Conformational Constraint: The thiophene ring can influence the local peptide backbone conformation, potentially favoring specific secondary structures like β-turns or helical structures.

These properties make thienylalanine an attractive building block in the design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Synthesis and Incorporation of Thienylalanine into Peptides

The most common method for synthesizing thienylalanine-containing peptides is solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[3] This involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Fmoc-SPPS of a Thienylalanine-Containing Peptide

This protocol outlines the manual synthesis of a generic pentapeptide, Ac-Tyr-Gly-Thi-Phe-Leu-NH₂, where "Thi" represents 2-thienylalanine.

Materials:

-

Rink Amide resin

-

Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-2-thienylalanine-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Acetic anhydride

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

First Amino Acid Coupling (Fmoc-L-Leu-OH):

-

Dissolve Fmoc-L-Leu-OH (3 eq), HCTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Add the activation mixture to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling.

-

-

Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for Fmoc-L-Phe-OH, Fmoc-L-2-thienylalanine-OH, Fmoc-Gly-OH, and Fmoc-L-Tyr(tBu)-OH sequentially.

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and agitate for 30 minutes.

-

Wash the resin with DMF (5 times) and DCM (5 times).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 3 hours.

-

Filter the cleavage mixture and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

Purification by Reverse-Phase HPLC

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure product.

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in H₂O

-

Solvent B: 0.1% TFA in Acetonitrile (ACN)

-

Preparative C18 RP-HPLC column

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary for solubility.

-

Filter the peptide solution through a 0.45 µm syringe filter.

-

Equilibrate the preparative C18 column with a starting mixture of Solvent A and Solvent B (e.g., 95% A / 5% B).

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide.

Characterization by Mass Spectrometry

The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of the peptide.

Structural Analysis of Thienylalanine-Containing Peptides

The incorporation of thienylalanine can induce significant changes in the three-dimensional structure of a peptide. Techniques such as Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are employed to elucidate these structural modifications.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in solution. By comparing the CD spectrum of a thienylalanine-containing peptide with its native counterpart, one can quantify the effect of the substitution on the overall conformation.[4][5]

The following table presents hypothetical but representative data on how thienylalanine substitution can affect the helical content of a model peptide, as determined by CD spectroscopy.

| Peptide Sequence | % Helicity (in 30% TFE/water) |

| Ac-AAAAKAAAAKAAAAK-NH₂ | 65% |

| Ac-AAThi AKAAAAKAAAAK-NH₂ | 75% |

| Ac-AAAAKAAThi AKAAAAK-NH₂ | 70% |

Data in this table is illustrative and intended to demonstrate the potential impact of thienylalanine substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-resolution information about the three-dimensional structure and dynamics of peptides in solution.[6] A combination of 2D NMR experiments, such as TOCSY and NOESY, is used to assign the proton resonances and determine inter-proton distances, which are then used as constraints in structure calculations.

Sample Preparation:

-

Dissolve the purified peptide in a suitable buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.0) to a final concentration of 1-5 mM.

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher):

-

TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is used, to correlate proton chemical shifts with those of their directly attached heteronuclei.

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.[7] The characteristic chemical shifts of the thienylalanine side chain protons will aid in its assignment.

-

NOE Constraint Generation: Integrate the cross-peaks in the NOESY spectrum to derive upper-limit distance constraints between pairs of protons.

-

Structure Calculation: Use a molecular dynamics-based software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental NOE constraints.

-

Structure Validation: Assess the quality of the calculated structures using parameters such as RMSD (Root Mean Square Deviation) and by checking for violations of the experimental constraints.

The following table shows typical ¹H NMR chemical shift ranges for the protons of a 2-thienylalanine residue within a peptide. Actual values will vary depending on the local environment.

| Proton | Chemical Shift Range (ppm) |

| Hα | 4.5 - 5.0 |

| Hβ | 3.2 - 3.6 |

| Thiophene H3 | 6.9 - 7.1 |

| Thiophene H4 | 6.8 - 7.0 |

| Thiophene H5 | 7.2 - 7.4 |

Reference chemical shift ranges are approximate and can be influenced by neighboring residues and peptide conformation.[8][9][10]

X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of a peptide in its crystalline state.[11] This technique is invaluable for visualizing the precise atomic interactions and the conformation of the thienylalanine side chain within the peptide structure. A known crystal structure containing thienylalanine is that of human phenylalanine hydroxylase in complex with 3-(2-thienyl)-L-alanine (PDB ID: 1MMT).[12]

Procedure:

-

Peptide Purity: Ensure the peptide is of very high purity (>98%).

-

Crystallization Screening:

-

Prepare a concentrated solution of the peptide (5-20 mg/mL).

-

Use commercial or in-house crystallization screens to test a wide range of conditions (precipitants, buffers, salts, pH).

-

Employ vapor diffusion methods (hanging drop or sitting drop) to set up crystallization trials.

-

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide and precipitants, pH, and temperature to grow larger, diffraction-quality crystals.

-

X-ray Diffraction Data Collection:

-

Mount a suitable crystal and cryo-protect it if necessary.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an atomic model of the peptide into the electron density map.

-

Refine the model against the diffraction data to obtain the final, high-resolution structure.

-

Functional Impact of Thienylalanine Substitution

The incorporation of thienylalanine can significantly alter the biological function of a peptide. This is often assessed through binding assays, functional assays, and stability studies.

Receptor Binding Affinity

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a peptide binding to its target protein.

Procedure:

-

Sample Preparation:

-

Dialyze both the peptide and the target protein extensively against the same buffer to minimize buffer mismatch.

-

Determine the accurate concentrations of the peptide and protein solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the peptide solution into the injection syringe at a concentration typically 10-20 times that of the protein.

-

Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

The following table presents a summary of binding affinities for biphalin analogs, where phenylalanine (Phe) is replaced with thienylalanine (Thi), at the μ- and δ-opioid receptors.

| Peptide | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |

| Biphalin (contains Phe) | 1.1 | 0.72 |

| [Thi⁴, Thi⁴']-Biphalin | 2.5 | 1.5 |

Data adapted from relevant literature to illustrate the effect of thienylalanine substitution.

Functional Activity and Signaling Pathways

Thienylalanine substitution can modulate the downstream signaling of a peptide upon binding to its receptor. For G protein-coupled receptors (GPCRs), this can be assessed by measuring changes in second messenger levels (e.g., cAMP) or the recruitment of signaling proteins like β-arrestin.[13][14]

Opioid peptides, including those containing thienylalanine, exert their effects by binding to opioid receptors, which are a class of GPCRs.[15] The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels.[16] This signaling cascade can also involve the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling pathways.[17][18]

Metabolic Stability

The resistance of a peptide to enzymatic degradation is a critical parameter for its therapeutic potential. The metabolic stability of thienylalanine-containing peptides can be assessed in vitro by incubating them with biological matrices such as plasma or serum.

Procedure:

-

Incubate the thienylalanine-containing peptide and a control peptide (e.g., the native sequence) at a known concentration in human plasma at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

-

Quench the enzymatic activity by adding a protein precipitation agent (e.g., acetonitrile with an internal standard).

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

-

Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide.

The following table provides illustrative data on how thienylalanine substitution can enhance the stability of a peptide in human plasma.

| Peptide | Half-life (t1/2) in Human Plasma (hours) |

| Native Peptide | 2.5 |

| Thienylalanine-substituted Peptide | 8.0 |

Data in this table is hypothetical and serves to exemplify the potential improvement in metabolic stability.

Conclusion

Thienylalanine is a valuable non-canonical amino acid that offers a versatile strategy for the rational design of peptides with enhanced structural stability, modulated biological activity, and improved metabolic resistance. This technical guide has provided a comprehensive overview of the methodologies for the synthesis, purification, and detailed structural and functional characterization of thienylalanine-containing peptides. The presented experimental protocols and illustrative data serve as a practical resource for researchers aiming to harness the potential of thienylalanine in their peptide-based drug discovery and development efforts. The continued exploration of thienylalanine and other unnatural amino acids will undoubtedly pave the way for the next generation of peptide therapeutics.

References

- 1. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]

- 2. rcsb.org [rcsb.org]

- 3. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists [ouci.dntb.gov.ua]

- 4. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Crystal structures of a D-residue containing tetrapeptides. 1. tert-Boc-D-valyl-alanyl-leucyl-alanyl-methoxide, butanol solvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Opioid receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Technical Guide: Fmoc-D-2-thienylalanine vs. Fmoc-D-3-thienylalanine in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel conformations, and improved biological activity. Among these, isomers of thienylalanine, particularly Fmoc-D-2-thienylalanine and Fmoc-D-3-thienylalanine, present unique opportunities for peptide modification. The position of the sulfur atom within the thiophene ring dictates distinct electronic and steric properties, which can profoundly influence the behavior of the resulting peptides. This technical guide provides an in-depth comparison of these two building blocks, summarizing their physicochemical properties, outlining detailed experimental protocols for their use in solid-phase peptide synthesis (SPPS), and discussing their potential impacts on peptide structure and function. This document is intended to serve as a comprehensive resource for researchers navigating the selection and application of these valuable synthetic tools.

Introduction

Fmoc-D-thienylalanine isomers are derivatives of the natural amino acid phenylalanine, where the phenyl group is replaced by a thienyl group. The 2-thienyl and 3-thienyl isomers differ in the point of attachment of the side chain to the thiophene ring. This seemingly subtle difference can lead to significant variations in the chemical and biological properties of peptides incorporating these residues. The use of the D-enantiomers also provides inherent resistance to proteolytic degradation, a critical attribute for therapeutic peptides.[1] This guide will systematically compare these two isomers to aid in their rational application in peptide design and synthesis.

Physicochemical Properties

A clear understanding of the fundamental properties of these amino acid derivatives is crucial for their effective use in peptide synthesis. The following table summarizes the key physicochemical data for Fmoc-D-2-thienylalanine and Fmoc-D-3-thienylalanine.

| Property | Fmoc-D-2-thienylalanine | Fmoc-D-3-thienylalanine |

| Synonyms | Fmoc-D-Thi-OH, (R)-N-Fmoc-2-thienylalanine | Fmoc-D-Ala(3-thienyl)-OH, (R)-N-Fmoc-3-thienylalanine |

| CAS Number | 201532-42-5 | 220497-90-5[2] |

| Molecular Formula | C₂₂H₁₉NO₄S | C₂₂H₁₉NO₄S[2] |

| Molecular Weight | 393.46 g/mol | 393.46 g/mol [2] |

| Appearance | Solid | Solid |

| Melting Point | 169 °C | Not available |

| Assay/Purity | ≥98.0% | ≥98.0%[2] |

| Storage Temperature | 2-8°C | 2-8°C[2] |

Experimental Protocols

The successful incorporation of Fmoc-D-thienylalanine isomers into a peptide sequence relies on optimized solid-phase peptide synthesis (SPPS) protocols. Below are detailed methodologies for key experimental stages.

Standard Fmoc-SPPS Coupling Protocol

This protocol is a general guideline and may require optimization based on the specific peptide sequence and the coupling efficiency of the preceding amino acid.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-D-2-thienylalanine or Fmoc-D-3-thienylalanine

-

Coupling reagents: HCTU (or HATU, PyBOP)

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the SPPS reaction vessel.

-

Fmoc Deprotection:

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-D-2-thienylalanine or Fmoc-D-3-thienylalanine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. Coupling times may need to be extended for these sterically demanding amino acids.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.[2]

Peptide Cleavage and Deprotection

Materials:

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[2]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

Peptide Purification by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Inject the sample onto the HPLC column.

-

Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-95% acetonitrile over 30 minutes.

-

Monitor the elution at 220 nm and 280 nm.

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualization of Workflows and Pathways

Experimental Workflow: Fmoc-SPPS Cycle

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Logical Relationship: Impact of Isomer Position

Caption: Influence of thienylalanine isomer choice on peptide properties.

Comparative Analysis

While direct, head-to-head comparative studies are limited, inferences can be drawn based on the structural differences and general principles of peptide chemistry.

Coupling Efficiency

Both Fmoc-D-2-thienylalanine and Fmoc-D-3-thienylalanine are considered sterically hindered amino acids compared to smaller aliphatic residues. This can potentially lead to slower coupling kinetics and a higher likelihood of incomplete coupling during SPPS. The position of the sulfur atom and the bulk of the thiophene ring relative to the peptide backbone may result in subtle differences in coupling efficiency, though this has not been quantitatively documented in comparative studies. It is generally recommended to use extended coupling times and potent activation reagents like HATU or HCTU for these amino acids. Double coupling may be necessary, particularly in "difficult" sequences.

Conformational Effects

The incorporation of thienylalanine isomers can significantly influence peptide secondary structure. The aromatic and steric nature of the thiophene ring can favor specific dihedral angles, potentially inducing turns or disrupting helical structures. The difference in the linkage position (2- vs. 3-) alters the vector of the side chain relative to the peptide backbone, which can lead to distinct conformational preferences. While specific comparative data is lacking, it is plausible that the 2-thienyl isomer, with its closer proximity of the sulfur atom to the backbone, may exert a different conformational constraint than the 3-thienyl isomer.

Biological Activity

Conclusion

Fmoc-D-2-thienylalanine and Fmoc-D-3-thienylalanine are valuable tools for the synthesis of modified peptides with potentially enhanced therapeutic properties. While their physicochemical properties are similar, the positional isomerism of the thiophene ring is expected to have a discernible impact on peptide synthesis efficiency, conformation, and biological activity. The lack of direct comparative studies highlights an area for future research that would be of significant benefit to the peptide science community. The experimental protocols provided in this guide offer a robust starting point for the successful incorporation of these non-canonical amino acids into novel peptide-based therapeutics. Researchers are encouraged to perform careful optimization and characterization to fully elucidate the unique contributions of each isomer to their peptide of interest.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Thi-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Thiaproline-OH (Fmoc-D-Thi-OH) is a proline analog where the γ-carbon of the pyrrolidine ring is substituted with a sulfur atom. The incorporation of D-amino acids, such as D-Thiaproline, into peptide sequences is a key strategy in medicinal chemistry to enhance proteolytic stability and modulate biological activity.[1] These modifications can lead to peptide analogs with improved pharmacokinetic profiles and therapeutic potential.

This document provides a comprehensive guide for the use of this compound in solid-phase peptide synthesis (SPPS). It includes detailed protocols for coupling, deprotection, and cleavage, as well as a discussion of potential challenges and optimization strategies.

Key Considerations for Incorporating this compound

The unique structural features of D-Thiaproline necessitate careful consideration of the coupling strategy to ensure high incorporation efficiency and minimize side reactions, particularly racemization. While D-amino acids are conformationally distinct from their L-counterparts, the fundamental principles of Fmoc-SPPS remain applicable.

Quantitative Data Summary

While specific quantitative data for this compound coupling efficiency is not extensively published, the following table summarizes typical coupling efficiencies and potential racemization levels for proline analogs and other racemization-prone amino acids using various coupling reagents. This data can serve as a guideline for optimizing the incorporation of this compound.

| Coupling Reagent | Typical Coupling Time | General Coupling Efficiency | Potential for Racemization | Reference |

| HBTU/DIPEA | 10-30 min | >99% | Moderate, especially for sensitive residues | [2] |

| HATU/DIPEA or Collidine | 5-20 min | >99.5% | Low to moderate; generally lower than HBTU | [3] |

| DIC/HOBt | 30-60 min | >99% | Low; recommended for racemization-prone amino acids | [4] |

| DIC/Oxyma | 30-60 min | >99% | Very low; often superior to HOBt in suppressing racemization |

Note: Coupling times and efficiency can be sequence-dependent and may require optimization. Monitoring the reaction completion is highly recommended.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS methodologies and have been adapted for the successful incorporation of this compound.

Resin Preparation and Swelling

-

Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g of resin).

-

Swell the resin in DMF for at least 1 hour at room temperature.[5]

Fmoc Deprotection

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine in DMF (10 mL/g of resin) to the reaction vessel.

-

Agitate the mixture for 5-10 minutes at room temperature.[5]

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove all traces of piperidine.

This compound Coupling

The choice of coupling reagent is critical for efficient incorporation and minimal racemization. HATU and DIC/Oxyma are recommended as primary choices.

Method A: HATU Activation

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6 equivalents) in DMF.

-

Pre-activate the mixture for 1-5 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL/g of resin).

Method B: DIC/Oxyma Activation

-

In a separate vial, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.

-

Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL/g of resin).

Peptide Chain Elongation

Repeat the Fmoc deprotection (Section 3.2) and coupling (Section 3.3) steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. A standard TFA "cleavage cocktail" is typically used.

-

After the final Fmoc deprotection and coupling of the last amino acid, wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL/g of resin) and dry it under vacuum for at least 1 hour.[1]

-

Prepare a cleavage cocktail. A common mixture is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For simpler peptides without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[6]

-

Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

-

Stir the mixture at room temperature for 2-4 hours.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether (10 times the volume of the filtrate).

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Challenges and Mitigation

-

Racemization: While D-amino acids are already in their "unnatural" configuration, racemization to the L-form can still occur, leading to diastereomeric impurities. To minimize this risk, use coupling reagents known for low racemization such as HATU with collidine or DIC/Oxyma.[3] Avoid prolonged pre-activation times and elevated temperatures.

-